8-OH-cAMP
説明
Overview of Endogenous and Exogenous Oxidative Stressors and Their Impact on DNA and RNA Integrity
Cellular nucleic acids, both DNA and RNA, are under constant assault from oxidative stressors. These stressors originate from both internal (endogenous) and external (exogenous) sources. Endogenous sources include byproducts of normal metabolic processes, such as cellular respiration in the mitochondria and the activity of metabolic oxidases. mdpi.com Exogenous stressors encompass a wide range of environmental factors, including ultraviolet (UV) and ionizing radiation, as well as various chemical oxidants. mdpi.com
These stressors generate reactive oxygen species (ROS), such as hydroxyl radicals, which are highly reactive and can interact with biological macromolecules. mdpi.com This interaction leads to oxidative damage, which can compromise the integrity and function of DNA and RNA. Oxidative DNA damage is considered a hallmark of carcinogenesis and is also implicated in aging and the development of neurodegenerative, cardiovascular, and metabolic disorders. mdpi.com Guanine (B1146940), having the lowest redox potential among the nucleobases, is particularly susceptible to ROS attack, leading to the formation of 7,8-dihydro-8-oxoguanine (8-oxoG), the most studied oxidative DNA lesion. mdpi.commdpi.com However, adenine (B156593) also has a relatively low redox potential and is readily oxidized. mdpi.com
Significance of Purine (B94841) Oxidation Products as Research Foci in Nucleic Acid Biochemistry
Oxidative purine modifications are a major focus in nucleic acid biochemistry due to their abundance and biological consequences. Lesions like 8-oxoG and 7,8-dihydro-8-oxoadenine (8-oxoA) are among the most common products of oxidative damage to DNA. researchgate.net The accumulation of these lesions is considered a hallmark of chronic oxidative stress. mdpi.com
These modified bases are significant for several reasons:
Mutagenicity : Oxidized purines can cause mutations during DNA replication. For example, 8-oxoG can mispair with adenine, leading to G→T transversions. mdpi.com Similarly, 8-oxoA has demonstrated mutagenic potential in eukaryotic cells. mdpi.comnih.gov
Biomarkers of Disease : The levels of these lesions, particularly 8-oxoG's deoxynucleoside form (8-OxodG), are often used as biomarkers for oxidative stress and are associated with conditions like cancer, aging, and various degenerative diseases. mdpi.commdpi.comnih.gov
Probes for Studying DNA Repair : The presence of these lesions triggers cellular DNA repair mechanisms, primarily base excision repair (BER). nih.govnih.gov Studying how enzymes recognize and remove these damaged bases provides fundamental insights into the maintenance of genomic integrity. nih.goviss.it
While 8-oxoG has been studied extensively, 8-oxoA is also an abundant and important lesion, with cellular levels estimated to be between one-tenth to half that of 8-oxoG. mdpi.com
Problem Statement: Research Gaps and Unanswered Questions Pertaining to 7,8-Dihydro-8-oxoadenine and Related Oxidative Adducts
Despite its prevalence, research on 7,8-dihydro-8-oxoadenine (8-oxoA) and its derivatives lags behind that of 8-oxoG. There are significant gaps in understanding and several unanswered questions:
Contradictory Mutagenicity Data : Findings on the mutagenicity of 8-oxoA in bacterial and eukaryotic cells are often incomplete and contradictory. mdpi.comresearchgate.net While some studies demonstrate its mutagenic potential, others have found it to be significantly less mutagenic than 8-oxoG in certain experimental systems. mdpi.comoup.com
Incomplete Mechanistic Understanding : There is a lack of detailed biochemical and bioinformatics data explaining the precise mechanisms of 8-oxoA-induced mutagenesis. mdpi.com The way it interacts with different DNA polymerases and influences their fidelity is an active area of investigation. mdpi.com
Poorly Understood Repair Mechanisms : The cellular mechanisms for repairing 8-oxoA are not as well characterized as those for 8-oxoG. nih.gov While some DNA glycosylases, like thymine (B56734) DNA glycosylase (TDG), have been shown to excise 8-oxoA, a complete picture of its recognition and removal from DNA is still emerging. nih.gov
Further Reactivity : 8-oxoA has a lower redox potential than adenine, making it susceptible to further oxidation. mdpi.com This can lead to the formation of other DNA lesions, including potentially highly reactive intermediates and DNA interstrand cross-links, a phenomenon not as well-studied as its primary mutagenicity. mdpi.comresearchgate.net
Scope and Objectives of Academic Inquiry into 7,8-Dihydro-8-oxoadenosine and Its Derivatives
The academic inquiry into 7,8-dihydro-8-oxoadenosine (which includes the base 8-oxoA, the ribonucleoside 8-oxoadenosine, and its deoxynucleoside and phosphorylated forms) aims to address the aforementioned research gaps. The primary objectives include:
Elucidating Mutagenic Mechanisms : A key goal is to understand the dual-coding properties of 8-oxoA and how it pairs with other bases (like guanine) during DNA replication, leading to mutations. mdpi.comresearchgate.net This involves structural studies of 8-oxoA within the active sites of DNA polymerases. researchgate.net
Characterizing Repair Pathways : Research focuses on identifying and characterizing the full spectrum of DNA glycosylases and other enzymes involved in the base excision repair of 8-oxoA in various organisms, from bacteria to humans. nih.gov This includes studying the substrate specificity and catalytic mechanisms of these enzymes. nih.goviss.it
Developing Reliable Synthetic and Analytical Methods : Progress in the field relies on robust methods for synthesizing oligonucleotides containing 8-oxoA at specific sites. nih.govacs.orgoup.com This allows for precise biochemical and structural experiments. Developing more sensitive and accurate methods for detecting and quantifying 8-oxoA in biological samples is also crucial for its validation as a biomarker.
Understanding its Role in Disease Pathophysiology : A broader objective is to clarify the link between the accumulation of 8-oxoA and human diseases. This includes investigating its presence in patients with premature aging syndromes, cancer, and neurodegenerative disorders to understand its contribution to the pathology of these conditions. mdpi.comnih.gov
Compound Data
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P/c11-7-4-8(13-2-12-7)15(10(17)14-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,14,17)(H,18,19)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOKPQGYXJAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404939 | |
| Record name | 8-Hydroxy-cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31356-95-3 | |
| Record name | 8-Hydroxy-cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Site Specific Incorporation of 7,8 Dihydro 8 Oxoadenosine into Oligonucleotides
Synthetic Pathways for 7,8-Dihydro-8-oxoadenine Nucleosides (e.g., 2'-deoxy-7,8-dihydro-8-oxoadenosine)
The creation of 7,8-dihydro-8-oxoadenine nucleosides, such as 2'-deoxy-7,8-dihydro-8-oxoadenosine, is a critical first step for studying its effects on DNA structure and function.
Precursor Chemical Transformations and Reaction Mechanisms
A common and reliable method for synthesizing 2'-deoxy-7,8-dihydro-8-oxoadenosine (8-oxo-dAdo) involves the use of a precursor molecule, 2'-deoxy-8-bromoadenosine. This process typically includes the conversion of the 8-bromo derivative to an 8-(benzyloxy) intermediate. This is followed by catalytic hydrogenation, which effectively generates the 8-oxo functional group at the C-8 position. An alternative approach involves treating 8-bromo-2'-deoxyadenosine (B120125) with a combination of 2-mercaptoethanol (B42355) and triethylamine. Another reported synthesis starts from 2'-deoxyadenosine, which undergoes bromination, followed by a nucleophilic displacement to form an 8-azido-2'-deoxyadenosine (B140859) intermediate. This intermediate is then catalytically hydrogenated to yield the final 8-amino-2'-deoxyadenosine (B77079) product.
The mechanism for the conversion of the 8-bromo precursor to the 8-oxo derivative involves a nucleophilic substitution reaction. The benzyloxy group replaces the bromine atom at the C-8 position. The subsequent catalytic hydrogenation removes the benzyl (B1604629) protecting group and introduces the oxygen atom, resulting in the stable keto tautomer of 8-oxoadenine.
Isolation and Chemical Characterization of Synthetic Intermediates
Spectroscopic techniques are essential for confirming the structure of the intermediates and the final product. Techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure. Mass spectrometry, including Fast Atom Bombardment (FAB) mass spectrometry, is used to confirm the molecular weight of the synthesized compounds.
Phosphoramidite (B1245037) Chemistry for the Solid-Phase Synthesis of 7,8-Dihydro-8-oxoadenosine-Containing Oligonucleotides
The incorporation of 7,8-dihydro-8-oxoadenosine into oligonucleotides at specific sites is achieved through solid-phase synthesis using phosphoramidite chemistry. This method allows for the controlled, stepwise addition of nucleotides to a growing chain on a solid support.
Preparation of 7,8-Dihydro-8-oxoadenosine Phosphoramidites
The synthesis of the 3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl) derivative of 2'-deoxy-7,8-dihydro-8-oxoadenosine is a key step. This phosphoramidite is the building block used in the automated DNA synthesizer. The preparation must be carried out under strictly anhydrous conditions because the phosphoramidite is highly sensitive to water, and any moisture can lead to decomposition and difficulties in purification. The instability of these phosphoramidites has led to the exploration of in situ preparation methods to avoid decomposition during purification.
The process typically involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by the phosphitylation of the 3'-hydroxyl group.
Optimization of Coupling, Capping, Oxidation, and Deprotection Steps
The efficiency of incorporating the modified nucleotide into the growing oligonucleotide chain depends on the optimization of several steps in the synthesis cycle.
Coupling: The coupling efficiency of the 7,8-dihydro-8-oxoadenosine phosphoramidite can be lower than that of standard phosphoramidites. For a related modified nucleoside, an extended coupling time was used to achieve a satisfactory coupling yield.
Capping: The capping step, which acetylates any unreacted 5'-hydroxyl groups, proceeds as in standard oligonucleotide synthesis.
Oxidation: The oxidation step converts the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. Standard oxidizing agents are typically used.
Deprotection: The final deprotection step to remove protecting groups from the bases and the phosphate backbone requires special attention. Due to the susceptibility of the 8-oxo-dAdo residue to aerial oxidation, it is crucial to add an antioxidant, such as β-mercaptoethanol, during the ammonia (B1221849) deprotection step. Without this precaution, significant loss of the final oligonucleotide product can occur.
Strategies for Introducing Site-Specific 7,8-Dihydro-8-oxoadenine Lesions within Defined DNA/RNA Sequences
The use of the synthesized 7,8-dihydro-8-oxoadenosine phosphoramidite in an automated DNA/RNA synthesizer allows for its incorporation at any desired position within a DNA or RNA sequence. The synthesizer is programmed to add the modified base at the specified cycle. Following the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
Purification and Quality Control of Modified Oligonucleotides for Research Applications
Following the synthesis and incorporation of 7,8-dihydro-8-oxoadenosine (8-oxo-A) into oligonucleotides, rigorous purification and quality control measures are imperative to ensure the integrity and purity of the final product for research applications. These processes are designed to remove impurities such as truncated sequences (n-1, n-2), deletion byproducts, and residual protecting groups, which can significantly impact experimental outcomes. girindus.comidtdna.comthermofisher.com A variety of analytical techniques are employed to separate the full-length, modified oligonucleotide from these contaminants and to verify its identity and purity.
Common purification methods for oligonucleotides, including those containing modifications like 8-oxo-A, include denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC). thermofisher.comnih.govidtdna.com
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a high-resolution technique that separates oligonucleotides based on their size, with the ability to resolve molecules that differ by just a single nucleotide. nih.govlabcluster.com This method is particularly effective for purifying longer oligonucleotides (≥50 bases) and can achieve purity levels of 95–99%. labcluster.com The process involves running the oligonucleotide sample through a polyacrylamide gel under denaturing conditions (e.g., using urea (B33335) and heat), which disrupts secondary structures and allows for separation based purely on chain length. nih.govwindows.net After electrophoresis, the band corresponding to the full-length product is excised from the gel, and the oligonucleotide is extracted. nih.gov However, PAGE purification can sometimes lead to lower yields compared to HPLC, and the urea used in the process may damage certain sensitive modifications. idtdna.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile purification method that can be adapted based on the properties of the oligonucleotide. idtdna.com Two common modes of HPLC used for oligonucleotide purification are ion-exchange (IE-HPLC) and reverse-phase (RP-HPLC).
Ion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on the number of phosphate groups in the molecule, which is directly proportional to their length. idtdna.comlabcluster.com Anion-exchange columns are used, and elution is typically achieved with a salt gradient. labcluster.com IE-HPLC provides excellent resolution and is particularly useful for analyzing phosphorothioate (B77711) oligonucleotides. girindus.com
Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates oligonucleotides based on their relative hydrophobicity. idtdna.com The presence of a 5'-dimethoxytrityl (DMT) group, which is left on the full-length product during synthesis, makes it significantly more hydrophobic than the truncated failure sequences that lack this group. This allows for efficient separation. labcluster.com RP-HPLC is also the method of choice for purifying oligonucleotides with hydrophobic modifications, such as fluorescent dyes. idtdna.comthermofisher.comlabcluster.com
For applications requiring exceptionally high purity, dual purification methods, such as a combination of PAGE and HPLC or two rounds of HPLC, can be employed. idtdna.com
Quality Control of Modified Oligonucleotides
Once purified, the identity and purity of the 7,8-dihydro-8-oxoadenosine-modified oligonucleotides must be confirmed through various quality control (QC) techniques.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone of oligonucleotide QC, providing an accurate determination of the molecular weight of the synthesized molecule. girindus.comgeneri-biotech.com This allows for direct confirmation that the correct modifications, including 8-oxo-A, have been incorporated and that the sequence is of the expected length. thermofisher.combiomers.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is routinely used for the rapid and reliable quality assessment of synthetic oligonucleotides. generi-biotech.combiomers.net It can readily detect the mass difference corresponding to a single nucleotide, thereby identifying truncated sequences (n-1 products). biomers.net
Electrospray Ionization (ESI) MS: ESI-MS is another powerful tool, particularly when coupled with liquid chromatography (LC-MS). girindus.comnih.gov This combination allows for the separation of impurities from the main product, followed by mass analysis for comprehensive characterization and impurity profiling. girindus.com Tandem mass spectrometry (MS/MS) can further be used for sequence confirmation and precise localization of modifications. girindus.com
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-resolution, automated alternative to traditional slab gel electrophoresis and HPLC for determining oligonucleotide purity. bio-rad.com It provides quantitative data on the amounts of the full-length product and any failure sequences. bio-rad.com Different CE methods exist:
Capillary Gel Electrophoresis (CGE): Similar to PAGE, CGE separates oligonucleotides by size using a sieving matrix within a capillary, offering high throughput and accurate quantitative information. windows.net
Capillary Zone Electrophoresis (CZE): CZE can be performed in free solution. At acidic pH, for instance, oligonucleotides can be separated based on their base composition rather than their length. nih.govtandfonline.com This can be useful for detecting single-base differences. nih.gov
The following interactive tables summarize the key aspects of the purification and quality control methods discussed:
Table 1: Purification Methods for Modified Oligonucleotides
| Purification Method | Principle of Separation | Primary Application | Advantages | Disadvantages |
| Denaturing PAGE | Size/Length | Purification of long oligonucleotides (≥50 bases) | High purity (>95%); Excellent resolution | Lower yield than HPLC; Urea may damage some modifications |
| Ion-Exchange HPLC | Charge (number of phosphate groups) | Purification of oligonucleotides, including phosphorothioates | Excellent resolution for smaller quantities | May be less effective for very long oligonucleotides |
| Reverse-Phase HPLC | Hydrophobicity | Purification of DMT-on oligonucleotides and those with hydrophobic modifications | High yield; Effective for a wide range of lengths and modifications | Does not remove internal deletions efficiently |
Table 2: Quality Control Methods for Modified Oligonucleotides
| Quality Control Method | Information Provided | Key Features |
| MALDI-TOF MS | Molecular weight confirmation; Detection of truncated sequences | Rapid; High-throughput; Highly accurate mass measurement |
| LC-MS / ESI-MS | Molecular weight confirmation; Impurity profiling; Sequence confirmation (with MS/MS) | Combines separation with mass analysis; Provides structural information |
| Capillary Electrophoresis | Purity assessment; Quantitative analysis of full-length product and impurities | High resolution; Automated; Low sample and reagent consumption |
Structural and Conformational Dynamics of 7,8 Dihydro 8 Oxoadenine Containing Nucleic Acids
Conformational Analysis of 7,8-Dihydro-8-oxoadenine Nucleosides (e.g., Syn/Anti Conformational Preferences)
The conformation of a nucleoside is largely defined by the orientation of the base relative to the sugar, described by the glycosidic torsion angle (χ). This orientation can be either syn, where the base is positioned over the sugar ring, or anti, where it is positioned away from it. For standard DNA bases, the anti conformation is overwhelmingly favored as it minimizes steric hindrance.
The ability of 8-oxoA to switch between syn and anti conformations is a key factor in its biological effects. The syn conformation allows for non-Watson-Crick base pairing, particularly Hoogsteen pairing, which is discussed in a later section.
Impact of 7,8-Dihydro-8-oxoadenine on Local and Global Nucleic Acid Duplex and Higher-Order Structures
The presence of 8-oxoA within a nucleic acid sequence can have profound effects on the stability and structure of duplexes, as well as more complex arrangements like triplexes and quadruplexes.
However, the situation is different when 8-oxoA is mismatched. The stability of duplexes containing 8-oxoA opposite other bases varies, with studies showing that the discriminating ability of 8-oxoA for its opposite base is lower than that of adenine (B156593). researchgate.net In one study of a 13-base pair DNA duplex, the Tm was highest for the 8-oxoA:T pair (54.7°C) and significantly lower for the 8-oxoA:G pair (51.2°C), indicating that the mismatch with guanine (B1146940) is less stable but still forms a relatively stable pair. researchgate.net The presence of 8-oxoA paired with cytosine (C) can lead to more notable structural and dynamic differences compared to A:T, 8-oxoA:T, and A:C pairs. researchgate.net
| Base Pair | Melting Temperature (Tm) in °C | Reference |
|---|---|---|
| 8-oxoA:T | 54.7 | researchgate.net |
| 8-oxoA:G | 51.2 | researchgate.net |
The introduction of an 8-oxoA lesion can induce changes in the sugar-phosphate backbone of the DNA. While pairing with thymine (B56734) does not cause substantial disruption, some moderate alterations in the backbone structure have been observed. researchgate.netmdpi.com More significant perturbations are likely to occur immediately adjacent to the 8-oxo group. These changes in the phosphodiester backbone conformation can be subtle but may be sufficient to affect the interactions of DNA with various enzymes, such as polymerases and repair proteins. mdpi.com Structural studies have indicated that accommodating 8-oxoA in the anti conformation, for example when paired with dTTP in the active site of a polymerase, can require minor rearrangements of the sugar-phosphate backbone to avoid steric clashes with the O8 atom. mdpi.com
Triple Helix: 7,8-dihydro-8-oxoadenine has been shown to be a functional replacement for cytosine in the third strand of DNA triple helices. Triple helices are formed when a third strand binds to a duplex in the major groove. Typically, this involves T•A:T and C+•G:C triplets, where the cytosine in the third strand needs to be protonated, making the structure pH-dependent. By substituting cytosine with 8-oxoA, stable triplexes can be formed that are not substantially destabilized at neutral pH (pH 7.4), unlike those containing 5-methylcytosine. This suggests that 8-oxoA does not require protonation to form these base triplets.
Hydrogen Bonding Networks and Base Pairing Promiscuity of 7,8-Dihydro-8-oxoadenine
The altered electronic and steric properties of 8-oxoA lead to a promiscuous base-pairing behavior, allowing it to form hydrogen bonds with bases other than thymine. This promiscuity is a key factor in its mutagenicity.
The preference of 8-oxoA for the syn conformation facilitates the formation of Hoogsteen base pairs, where the hydrogen bonding occurs on a different edge of the purine (B94841) base compared to the standard Watson-Crick pairing. researchgate.netnih.gov This is particularly relevant in its mispairing with guanine (G).
Wobble Base Pairing Configurations
7,8-dihydro-8-oxoadenine (8-oxoA), a major product of oxidative DNA damage, exhibits ambiguous base pairing potential, a key factor in its mutagenicity. nih.govmdpi.com Unlike the canonical Watson-Crick pairings, 8-oxoA can adopt alternative conformations that allow it to form non-standard pairs, most notably with guanine (G). This mispairing is a primary cause of A to C transversions. nih.govresearchgate.net
The most prominent non-canonical pairing for 8-oxoA is a wobble base pair with guanine. researchgate.net In the absence of protein interactions, the syn-conformation of 8-oxoA pairs with the anti-conformation of deoxyguanosine (dG). researchgate.netresearchgate.net This arrangement results in a wobble geometry where the O8 and N7-H of 8-oxoA form hydrogen bonds with the N1-H and O6 of guanine, respectively. researchgate.net X-ray crystallography studies have suggested that the 8-oxoA:G pair is held together by two three-centered hydrogen bonds. nih.gov
Computational studies have explored various plausible mispairing schemes for 8-oxoA. researchgate.net Beyond the significant pairing with guanine, potential pairings with cytosine have also been considered, which could lead to A → G transitions. researchgate.net The mutagenic potential of 8-oxoA is directly linked to the stability of these potential mismatches. nih.gov While the Watson-Crick face of 8-oxoA remains available for stable pairing with thymine (T), the ability to form a stable wobble pair with guanine is a critical aspect of its genotoxicity. nih.govresearchgate.net
| Pairing Partner | 8-oxoA Conformation | Partner Conformation | Pairing Geometry | Hydrogen Bonding Interaction | Potential Mutagenic Outcome |
|---|---|---|---|---|---|
| Guanine (G) | syn | anti | Wobble | 8-oxoA(O8)···(H-N1)G; 8-oxoA(N7-H)···(O6)G researchgate.net | A → C Transversion nih.govresearchgate.net |
| Cytosine (C) | - | - | Mispair | - | A → G Transition researchgate.net |
| Thymine (T) | anti | - | Watson-Crick like | Stable, does not substantially disrupt helix geometry nih.gov | Non-mutagenic |
Context-Dependent Base Pairing Properties within DNA/RNA Duplexes
The base pairing behavior of 7,8-dihydro-8-oxoadenine is not static but is significantly influenced by its local environment. The configuration and stability of an 8-oxoA-containing base pair can differ substantially between a free DNA duplex and the active site of an enzyme, such as a DNA polymerase. nih.gov This context-dependency is crucial for understanding the mechanisms of 8-oxoA-induced mutagenesis.
In a protein-free environment, the 8-oxoA:G pair typically adopts a wobble conformation. researchgate.netresearchgate.net However, within the catalytic site of DNA polymerases, this pairing can be altered. For instance, in the active site of polymerase β (Pol β) and polymerase η (Pol η), the 8-oxoA:G pair can form a Watson-Crick-like conformation with three hydrogen bonds. researchgate.net This enzymatic microenvironment, including interactions with specific amino acid residues, can stabilize a geometry that facilitates mutagenic incorporation of dGTP opposite the lesion. nih.govnih.gov The enol tautomer of 8-oxoA has been proposed to be involved in forming this base pair within the catalytic sites of human DNA polymerases Pol β and Pol η. nih.gov
Conversely, studies with other polymerases, like the Y-family DNA polymerase Dpo4, show the formation of a Watson-Crick-like base pair for 8-oxoA:dG in the replicating base pair site. researchgate.net The thermal stability of DNA duplexes is also affected by the presence of 8-oxoA. A 13-base pair DNA duplex containing an 8-oxoA:T pair and an 8-oxoA:G pair showed melting temperatures (Tm) of 54.7 °C and 51.2 °C, respectively, indicating that the modification diminishes mismatch discrimination. nih.gov Despite the formation of a mispair with guanine, a DNA duplex containing two 8-oxoA:G pairs can adopt a standard B-form conformation without significant geometric distortions. nih.gov
The base-pairing preferences of the related lesion, 8-oxoguanine (8-oxoG), have been shown to be context-dependent on the ribosome, with its position within an mRNA codon influencing its interaction with the tRNA anticodon. nih.gov This suggests that for 8-oxoA as well, its position within a nucleic acid sequence and the type of duplex (DNA vs. RNA) can modulate its pairing properties and subsequent biological outcomes.
| Context | Pairing Partner | Observed Geometry | Key Influencing Factors | Reference |
|---|---|---|---|---|
| Protein-free DNA Duplex | Guanine (G) | Wobble | Inherent conformational preference | researchgate.netresearchgate.net |
| Active Site of DNA Polymerase (e.g., Pol β, Pol η) | Guanine (G) | Watson-Crick-like | Amino acid microenvironment, stabilization of specific tautomers/conformations | nih.govresearchgate.net |
| DNA Duplex (Thermal Stability) | Guanine (G) | - | Slightly lower thermal stability (Tm) compared to 8-oxoA:T | nih.gov |
| DNA Duplex (Overall Structure) | Guanine (G) | Standard B-form | The mispair does not cause significant helix distortion | nih.gov |
Molecular Mechanisms of 7,8 Dihydro 8 Oxoadenine Induced Mutagenesis
Replication Bypass of 7,8-Dihydro-8-oxoadenine by DNA Polymerases
7,8-dihydro-8-oxoadenine (8-oxoA) is a significant lesion resulting from oxidative damage to DNA by reactive oxygen species (ROS). nih.govsemanticscholar.org Unlike its counterpart, 8-oxoguanine (8-oxoG), the mutagenic mechanisms of 8-oxoA are less understood but are of great importance due to its role in inducing A-to-C and A-to-G mutations. nih.govoup.comoup.com The replication of DNA containing 8-oxoA by various DNA polymerases is a key process in its mutagenicity.
While prokaryotic DNA polymerases like E. coli DNA polymerase I tend to bypass 8-oxoA in an error-free manner, mammalian polymerases, including polymerases α, β, and η, frequently misincorporate dGTP opposite the lesion. semanticscholar.orgoup.com Human DNA polymerase η (pol η), a Y-family polymerase involved in translesion synthesis (TLS), is particularly proficient at bypassing 8-oxoA. nih.govnih.gov However, this bypass is often mutagenic. Pol η incorporates dGTP opposite 8-oxoA with a catalytic specificity that is comparable to the correct insertion of dTTP. nih.govacs.org This highlights the promutagenic nature of this oxidative lesion. The presence of the 8-oxo moiety on adenine (B156593) significantly enhances error-prone replication, with pol η and pol β incorporating dGTP opposite 8-oxoA approximately 170-fold and 100-fold more efficiently, respectively, than opposite an undamaged adenine. nih.govacs.org
The archaeal DNA polymerase Dpo4 from Sulfolobus solfataricus also demonstrates mutagenic bypass of 8-oxoA. nih.gov Kinetic studies reveal that the presence of 8-oxoA in the template strand reduces the replication fidelity of Dpo4 by about 560-fold. nih.gov The efficiency of dGTP misincorporation opposite 8-oxoA is roughly 300 times greater than that for a normal adenine, underscoring the high mutagenic potential of 8-oxoA. nih.gov
Fidelity and Efficiency of Nucleotide Insertion Opposite 7,8-Dihydro-8-oxoadenine
The fidelity and efficiency of nucleotide insertion by DNA polymerases are significantly altered when encountering an 8-oxoA lesion in the template strand. This lesion can adopt different conformations, which influences its base-pairing properties and leads to misincorporation of nucleotides.
Human DNA polymerase β (pol β) and polymerase η (pol η) exhibit a notable decrease in fidelity when replicating past 8-oxoA. nih.govacs.org Pol β, a key enzyme in base excision repair, shows a moderate decrease in the efficiency of nucleotide incorporation opposite 8-oxoA. mdpi.com However, it displays a significantly higher propensity to insert dGTP opposite 8-oxoA compared to an undamaged adenine, with a relative efficiency increase of over 400-fold. oup.commdpi.com The extension of the DNA strand from an 8-oxoA:dTTP pair is about four times more efficient than from an 8-oxoA:dGTP pair. mdpi.com
Human pol η, a specialist in translesion synthesis, is only slightly inhibited by the presence of 8-oxoA. mdpi.com It incorporates the correct nucleotide, dTMP, only about twice as efficiently as the incorrect nucleotide, dGMP. mdpi.com Furthermore, pol η can extend from the 8-oxoA:dGMP mismatch with almost no reduction in catalytic specificity compared to the correct 8-oxoA:dTMP pair. mdpi.com
The archaeal polymerase Dpo4 also shows a dramatic loss of fidelity at 8-oxoA, with the catalytic efficiency of dGTP insertion being about 300-fold greater opposite 8-oxoA than opposite a normal adenine. nih.gov The relative efficiency of this misincorporation is even about 5-fold greater than the misincorporation of dATP opposite the well-studied lesion 8-oxoG, suggesting that 8-oxoA is at least as mutagenic as 8-oxoG. nih.gov
| DNA Polymerase | Incoming Nucleotide | Efficiency of Insertion (kcat/Km) | Fold Increase in Misinsertion Efficiency (vs. dA) |
| Pol β | dGTP | 8.3 x 10⁻² | ~100-400 |
| Pol η | dGTP | - | ~170 |
| Dpo4 | dGTP | - | ~300 |
Data compiled from multiple kinetic studies. nih.govoup.comacs.orgnih.govmdpi.com
Structural Basis of DNA Polymerase Interactions with 7,8-Dihydro-8-oxoadenine Lesions
The structural interactions between DNA polymerases and the 8-oxoA lesion provide critical insights into the mechanisms of misincorporation. X-ray crystallography studies of human DNA polymerase β (pol β) and η (pol η), as well as the archaeal polymerase Dpo4, have revealed the conformational flexibility of 8-oxoA within the polymerase active site. nih.govacs.orgnih.gov
When pairing with the correct incoming nucleotide, dTTP, the templating 8-oxoA adopts an anti conformation, allowing for the formation of a standard Watson-Crick base pair. nih.govacs.orgnih.gov This interaction is structurally similar to the pairing of an undamaged adenine with thymine (B56734).
Conversely, when the incorrect nucleotide, dGTP, is incorporated, the 8-oxoA lesion rotates around its glycosidic bond to adopt a syn conformation. nih.govacs.orgnih.gov This syn conformation allows the 8-oxoA to form a Hoogsteen base pair with the incoming dGTP. nih.govacs.orgnih.gov In the active site of pol β, this 8-oxoA(syn):dGTP(anti) pair adopts a geometry that is remarkably similar to a canonical Watson-Crick base pair, thus evading the geometric selectivity of the polymerase. nih.govoup.comacs.org
Within the active site of pol β, the templating 8-oxoA is further stabilized by interactions with specific amino acid residues. For instance, Lys280 has been shown to stabilize the lesion through both stacking interactions and hydrogen bonding. acs.orgmdpi.com
Role of Minor Groove Interactions in Misincorporation Events
Minor groove interactions between the DNA polymerase and the nascent base pair play a crucial role in the mutagenic bypass of 8-oxoA, a mechanism that appears to be distinct from that of 8-oxoG-induced mutagenesis. nih.govresearchgate.net
In human DNA polymerase η (pol η), the amino acid residue Gln38, which is located in the minor groove, is critical for the efficient misincorporation of dGTP opposite 8-oxoA. nih.govresearchgate.net Structural studies have shown that Gln38 stabilizes the wobbly Hoogsteen base pair formed between 8-oxoA in the syn conformation and the incoming dGTP. nih.govresearchgate.net When Gln38 is mutated to alanine (B10760859) (Gln38Ala), the efficiency of this misinsertion is reduced by approximately 55-fold. semanticscholar.orgresearchgate.netnih.gov This indicates that the minor groove contact provided by Gln38 actively promotes the mutagenic event.
Similarly, in human DNA polymerase β (pol β), the residue Asn279, which interacts with the minor groove of the incoming nucleotide, is also critical for the misincorporation of dGTP opposite 8-oxoA. nih.govnih.govnih.gov The abolition of this contact through an Asn279Ala mutation leads to a dramatic decrease in the efficiency of dGTP insertion by about 380-fold. semanticscholar.orgnih.govnih.gov These findings underscore the significant role of polymerase-mediated minor groove interactions in facilitating the mutagenic potential of 8-oxoA.
Transversion Mutation Signatures (A→C, A→T) Induced by 7,8-Dihydro-8-oxoadenine
The miscoding potential of 8-oxoA during DNA replication leads to specific mutation signatures, primarily A→C and A→T transversions. semanticscholar.orgoup.compreprints.org The A→C transversion is the most frequently observed mutation resulting from the presence of 8-oxoA. semanticscholar.orgoup.com This is a direct consequence of the ability of 8-oxoA to pair with guanine (B1146940), as described in the previous sections. When dGTP is incorporated opposite the 8-oxoA lesion, a subsequent round of replication will result in a cytosine being inserted opposite the guanine, thus completing the A→C transversion.
In addition to the predominant A→C mutations, A→G transitions and A→T transversions have also been reported, although generally at a lower frequency. oup.compreprints.org Studies using shuttle vectors in mammalian cells have demonstrated that 8-oxoA can induce A→G and A→C mutations. oup.com The mutagenic potential of 8-oxoA has been shown to be comparable to that of 8-oxoG in some cellular contexts. nih.govpreprints.org For instance, when placed in the HRAS oncogene, 8-oxoA stimulated A:T → C:G transversions and A:T → G:C transitions at a relatively high frequency. preprints.org
Formation of DNA Interstrand Cross-Links Mediated by 7,8-Dihydro-8-oxoadenine
Beyond its role in point mutations, 8-oxoA has been discovered to mediate the formation of DNA interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage. researchgate.netnih.gov This property highlights a latent alkylating nature of 8-oxoA that is not observed with 8-oxoG under similar oxidative conditions. researchgate.netnih.gov
The formation of these ICLs is believed to occur through a secondary oxidation of the 8-oxoA lesion. researchgate.netnih.gov This subsequent oxidation can be induced by various agents, including reactive halogen species, one-electron oxidants, and the myeloperoxidase/H₂O₂/Cl⁻ system, suggesting that these cross-links may form endogenously under conditions of oxidative stress and inflammation. researchgate.netnih.gov
Oxidative Activation and Nucleophilic Attack Mechanisms
The proposed mechanism for the formation of 8-oxoA-mediated ICLs involves a two-step process: oxidative activation of the 8-oxoA lesion followed by a nucleophilic attack from a base on the opposite DNA strand. researchgate.netnih.govdntb.gov.ua
The initial 8-oxoA lesion has a lower redox potential than adenine, making it more susceptible to further oxidation. mdpi.comnih.gov This secondary oxidation is thought to generate a highly reactive iminoquinone intermediate. mdpi.comacs.org This electrophilic species is then susceptible to nucleophilic attack.
Studies using nucleobase analogs have provided insights into the specific atoms involved in the cross-link. It is suggested that the C2 position of the oxidized 8-oxoA is covalently linked to the N2 of an opposing guanine or the N3 of an opposing adenine. researchgate.netnih.gov This nucleophilic attack from the opposite base results in the formation of a stable covalent bond, effectively cross-linking the two strands of the DNA helix. researchgate.netnih.gov
Specificity of Cross-Link Formation with Opposite Bases
Under conditions of oxidative stress, the modified purine (B94841) nucleoside 7,8-dihydro-8-oxoadenine (oxoA) exhibits a significant propensity to form interstrand cross-links (ICLs) with bases on the opposing DNA strand. This reactivity underscores a latent alkylating nature of oxoA, which becomes apparent upon its further oxidation. The formation of these covalent linkages is not indiscriminate; rather, it displays a notable specificity for certain opposing bases, with purines being the preferred partners.
Research has demonstrated that oxoA can generate ICLs with all four canonical nucleobases: guanine (G), adenine (A), cytosine (C), and thymine (T). utexas.edu However, the efficiency of these cross-linking reactions varies considerably. The formation of cross-links between oxoA and the purine bases, guanine and adenine, occurs with the highest yields. utexas.edu
The proposed mechanism for the formation of these ICLs involves the oxidative activation of oxoA, transforming it into a reactive purine iminoquinone intermediate. nih.gov This electrophilic species is then susceptible to nucleophilic attack from the opposing base, leading to the formation of a covalent bond between the two DNA strands. nih.govportlandpress.com This reaction can be induced by a variety of oxidizing agents, including reactive halogen species and one-electron oxidants, as well as by endogenous systems such as the myeloperoxidase/H₂O₂/Cl⁻ system, suggesting that these cross-links can arise under physiological conditions. nih.govpreprints.org
Cross-Link Formation with Purine Bases
Guanine: The most efficient cross-linking partner for oxoA is guanine. utexas.edu Studies have reported ICL formation yields of up to 61% when guanine is the opposing base. utexas.edu Structural analyses and nucleobase analog studies suggest that the covalent linkage in the oxoA-G cross-link is formed between the C2 atom of oxoA and the exocyclic N2-amino group of guanine. nih.govpreprints.orgresearchgate.net A modeled structure of this cross-link indicates that this covalent bond can form without significant distortion of the DNA double helix. researchgate.net
Adenine: Adenine is the second most favored partner for oxoA-mediated cross-linking, with reported yields of up to 28%. utexas.edu For the oxoA-A ICL, it is proposed that the covalent bond forms between the C2 atom of oxoA and the endocyclic N3 atom of adenine. nih.govpreprints.orgresearchgate.net The formation of a positive charge on the adenine N3 atom in this adduct may, however, render it more susceptible to degradation. portlandpress.com
Cross-Link Formation with Pyrimidine Bases
Cytosine and Thymine: While oxoA can form cross-links with cytosine and thymine, the yields are generally lower compared to those with purine bases. Detailed quantitative yields for these reactions are less extensively documented in the literature. The interaction with cytosine is of particular interest as the 8-oxoA:C mispair is recognized and excised by DNA repair enzymes like 8-oxoguanine DNA glycosylase (OGG1). researchgate.netebi.ac.uk The formation of a cross-link at this site would present a more complex lesion for the cellular repair machinery. The specific atoms involved in the cross-links with cytosine and thymine have not been as definitively characterized as those with purine bases.
The table below summarizes the observed specificity and efficiency of interstrand cross-link formation between 7,8-dihydro-8-oxoadenine and the four canonical DNA bases.
| Opposite Base | Cross-Link Formed | Reported Yield | Proposed Covalent Linkage |
| Guanine (G) | oxoA-G | Up to 61% | C2 of oxoA to N2 of Guanine |
| Adenine (A) | oxoA-A | Up to 28% | C2 of oxoA to N3 of Adenine |
| Cytosine (C) | oxoA-C | Lower than purines | Not definitively characterized |
| Thymine (T) | oxoA-T | Lower than purines | Not definitively characterized |
Enzymatic Recognition and Repair Pathways of 7,8 Dihydro 8 Oxoadenine Lesions
Base Excision Repair (BER) Pathway and 7,8-Dihydro-8-oxoadenine Excisionnih.govoup.comresearchgate.netnih.gov
The Base Excision Repair (BER) pathway is the principal mechanism for the removal of 8-oxoA from DNA. oup.comresearchgate.netnih.gov This multi-step process is initiated by a specialized class of enzymes known as DNA glycosylases, which recognize and excise the damaged base. oup.comresearchgate.netnih.gov The removal of 8-oxoA creates an apurinic/apyrimidinic (AP) site, which is then further processed by downstream enzymes to restore the original DNA sequence. nih.gov The efficiency and specificity of 8-oxoA excision are highly dependent on the specific DNA glycosylase involved and the base paired opposite the lesion.
Several DNA glycosylases have been identified to possess activity towards 8-oxoA, each with distinct substrate specificities. These enzymes play a crucial role in the initial recognition and removal of this mutagenic lesion, thereby initiating the BER pathway.
Human 8-oxoguanine DNA glycosylase 1 (hOGG1) is a key enzyme in the BER pathway, primarily known for its robust activity against 8-oxoG. nih.govportlandpress.com However, research has demonstrated that hOGG1 can also recognize and excise 8-oxoA. oup.comnih.govfrontiersin.org This activity is highly dependent on the base opposite the 8-oxoA lesion. hOGG1 efficiently removes 8-oxoA when it is paired with cytosine (C). oup.comnih.gov This specificity suggests a potential role for hOGG1 in correcting 8-oxoA:C mispairs that may arise from the incorporation of dATP opposite a damaged guanine (B1146940) or the insertion of 8-oxodATP opposite cytosine during DNA replication. nih.gov Studies using extracts from cells deficient in OGG1 have confirmed its role as a primary glycosylase for incising 8-oxoA when paired with cytosine in both the nucleus and mitochondria. nih.gov In contrast, the enzyme shows significantly lower to no activity when 8-oxoA is paired with other bases like thymine (B56734) (T), adenine (B156593) (A), or guanine (G). oup.comnih.gov
Table 1: hOGG1 Activity on 8-oxoA with Different Opposing Bases
| Opposing Base | hOGG1 Excision Activity | Reference |
|---|---|---|
| Cytosine (C) | Efficient | oup.com, nih.gov |
| 5-methylcytosine | Efficient | oup.com |
| Thymine (T) | Very low/No activity | nih.gov, oup.com |
| Adenine (A) | Very low/No activity | nih.gov |
The Nei-like (NEIL) family of DNA glycosylases, including NEIL1, NEIL2, and NEIL3, are also involved in the repair of oxidized DNA bases. mdpi.comsemanticscholar.orgmdpi.com NEIL1 has been shown to efficiently remove 8-oxoA, but similar to hOGG1, its activity is specific to 8-oxoA:C pairs. nih.gov This suggests a degree of redundancy in the repair of this particular lesion. However, an important distinction is that while OGG1-initiated repair can proceed to completion, NEIL1 activity can sometimes lead to an accumulation of repair intermediates. nih.gov Both NEIL1 and OGG1 are part of a broader group of DNA glycosylases with overlapping substrate specificities that collectively address a wide range of oxidative DNA damage. mdpi.comsemanticscholar.org
Human thymine-DNA glycosylase (hTDG) is a versatile enzyme with a broad substrate range that includes mismatched bases and various modified bases. mdpi.complos.orgoup.com Notably, hTDG can excise 8-oxoA from various base pair contexts, including 8-oxoA•T, 8-oxoA•G, and 8-oxoA•C pairs. oup.comnih.gov The catalytic efficiency of hTDG for excising 8-oxoA can be remarkably high, and it is influenced by the base on the 3' side of the lesion. nih.gov The N-terminal domain of the hTDG protein is crucial for its 8-oxoA-DNA glycosylase activity. oup.com This broad specificity of hTDG suggests it plays a significant role in counteracting the genotoxic effects of 8-oxoA in various contexts that may not be addressed by the more specific hOGG1 and NEIL1 enzymes. oup.com
Table 2: Kinetic Parameters of hTDG Excision Activity
| Substrate | kmax (min-1) | Reference |
|---|---|---|
| 8-oxoA | 0.35 | oup.com, nih.gov |
| 3,N4-ethenocytosine (εC) | 0.36 | oup.com, nih.gov |
In bacteria such as Escherichia coli, the mismatch-specific uracil-DNA glycosylase (MUG) and the formamidopyrimidine-DNA glycosylase (Fpg) are involved in the repair of 8-oxoA. MUG, a homolog of human TDG, can remove 8-oxoA from 8-oxoA•T, 8-oxoA•G, and 8-oxoA•C pairs, although it is generally less proficient than hTDG. oup.comnih.gov Cell-free extract studies have demonstrated an absolute requirement for MUG in the excision of 8-oxoA from 8-oxoA•G pairs in E. coli. oup.com
The Fpg protein, also known as 8-oxoguanine DNA glycosylase, acts as both an N-glycosylase and an AP-lyase. neb.com While it primarily targets 8-oxoG, Fpg can also recognize and remove 8-oxoadenine. neb.com However, its activity on 8-oxoA, particularly when paired with cytosine, is significantly slower compared to its eukaryotic counterpart, yOgg1 (the yeast homolog of OGG1). oup.comnih.gov
Following the excision of 8-oxoA by a DNA glycosylase, an apurinic/apyrimidinic (AP) site is generated in the DNA strand. nih.gov Some DNA glycosylases, such as OGG1 and Fpg, are bifunctional and possess an associated AP lyase activity. oup.comnih.govnih.gov This allows them to cleave the phosphodiester backbone at the 3' side of the AP site through a β-elimination reaction. oup.comnih.govnih.gov For monofunctional glycosylases that only possess base excision activity, a separate AP endonuclease, such as APE1 in humans, is required to incise the DNA backbone at the AP site. nih.gov
Once the backbone is cleaved, the repair process continues with the removal of the resulting sugar-phosphate residue, DNA synthesis to fill the gap, and finally, ligation of the nick to restore the integrity of the DNA strand. nih.gov The complete repair of an 8-oxoG lesion, a process analogous to 8-oxoA repair, has been reconstituted in vitro using purified human proteins, demonstrating the requirement of hOGG1, HAP1 (APE1), DNA polymerase β, and DNA ligase I for efficient short-patch BER. nih.gov
Factors Influencing Repair Efficiency and Pathway Choice (Short-Patch vs. Long-Patch)
The repair of 7,8-dihydro-8-oxoadenine (8-oxoA) is primarily handled by the Base Excision Repair (BER) pathway, which is divided into two main sub-pathways: short-patch (SP-BER) and long-patch (LP-BER). Several factors influence the efficiency of this repair and which sub-pathway is utilized.
The choice between SP-BER and LP-BER is critical for efficient repair. SP-BER involves the replacement of a single nucleotide and is the predominant pathway for 8-oxoA repair. creative-diagnostics.com In contrast, LP-BER results in the synthesis of a longer DNA segment, typically 2–10 nucleotides. creative-diagnostics.com The decision to utilize one pathway over the other is influenced by the specific DNA glycosylase that initiates the repair and the subsequent processing of the resulting apurinic/apyrimidinic (AP) site.
The state of the AP site is a key determinant. If the 5'-deoxyribose phosphate (B84403) (dRP) group at the AP site can be efficiently removed by the dRP lyase activity of DNA polymerase β (Pol β), the repair proceeds via the SP-BER pathway. measurebiology.org However, if the dRP moiety is modified and resistant to Pol β's lyase activity, the cell switches to the LP-BER pathway. measurebiology.org
Protein interactions also play a pivotal role. The SP-BER pathway relies on a core set of proteins including a DNA glycosylase, AP-endonuclease 1 (APE1), Pol β, and DNA ligase I or III. creative-diagnostics.com LP-BER, on the other hand, requires proteins often associated with DNA replication, such as DNA polymerase δ/ε, Proliferating Cell Nuclear Antigen (PCNA), and Flap Endonuclease 1 (FEN1). creative-diagnostics.commeasurebiology.org The presence and concentration of these factors, which can vary with the cell cycle, influence the pathway choice. For example, LP-BER is more prominent in proliferating cells where PCNA is abundant. creative-diagnostics.commeasurebiology.org
The specific DNA glycosylase that recognizes the 8-oxoA lesion can also influence the repair pathway. While several glycosylases can excise 8-oxoA, their efficiencies and subsequent interactions with other BER proteins can differ, thereby directing the repair process down one path or the other. measurebiology.orgnih.gov
| Factor | Influence on Repair Pathway Choice | Key Proteins Involved |
| State of the AP site | Efficient removal of the 5'-dRP group by Pol β favors SP-BER. measurebiology.org | DNA polymerase β (Pol β) |
| Cellular Proliferation Status | LP-BER is more active in proliferating cells due to the higher abundance of replication proteins. creative-diagnostics.com | PCNA, DNA polymerase δ/ε, FEN1 |
| Protein Availability | The relative concentrations of SP-BER and LP-BER proteins can shift the balance between the two pathways. measurebiology.org | Pol β, DNA ligase I/III, PCNA, FEN1 |
| Initiating DNA Glycosylase | The specific glycosylase that removes 8-oxoA can influence the recruitment of downstream repair factors. measurebiology.orgnih.gov | OGG1, NEIL1, TDG |
Other Potential Repair Mechanisms and Enzymes Involved in 7,8-Dihydro-8-oxoadenine Processing
While Base Excision Repair (BER) is the primary defense against 8-oxoA, other repair mechanisms can contribute to its removal, particularly if BER is compromised.
Nucleotide Excision Repair (NER) , which typically targets bulky, helix-distorting lesions, has been shown to have some capacity to remove 8-oxoA. mdpi.com Although less efficient than BER for this type of damage, NER may serve as a backup repair system. mdpi.com The NER protein XPC has been shown to interact with and stimulate the activity of OGG1, a glycosylase that can act on 8-oxoA, suggesting a crosstalk between these two pathways. mdpi.com
Mismatch Repair (MMR) is another pathway that may play a role in processing 8-oxoA. The MMR system corrects base-base mismatches and small insertions or deletions that can arise during DNA replication. In yeast, the MMR machinery, specifically the MSH2/MSH6/MLH1 complex, is crucial for preventing the mutagenic effects of the analogous lesion 8-oxoguanine by excising the adenine misincorporated opposite it. researchgate.net This suggests a similar role for MMR in recognizing and removing mispairs involving 8-oxoA.
The human MutY homolog (MUTYH) , a DNA glycosylase, is known to be involved in the repair of oxidative DNA damage. While its primary role is to remove adenine mispaired with 8-oxoguanine, it is part of the broader cellular response to oxidative lesions and contributes to preventing mutations. oup.comnih.govnih.gov
Additionally, human thymine-DNA glycosylase (hTDG) and its E. coli homolog, mismatch-specific uracil-DNA glycosylase (MUG), have been identified as being capable of removing 8-oxoA from various base pair contexts. nih.govoup.com
| Repair Pathway/Enzyme | Role in 8-oxoA Processing | Key Proteins |
| Nucleotide Excision Repair (NER) | Can act as a backup system for 8-oxoA removal. mdpi.com | XPC |
| Mismatch Repair (MMR) | May recognize and remove mispairs containing 8-oxoA. researchgate.net | MSH2, MSH6, MLH1 |
| MutY Homolog (MUTYH) | Part of the oxidative damage repair system, primarily targeting A:8-oxoG mispairs. oup.comnih.govnih.gov | MUTYH |
| Thymine-DNA Glycosylase (TDG) | Capable of excising 8-oxoA from DNA. nih.govoup.com | TDG |
Cellular Consequences of Impaired 7,8-Dihydro-8-oxoadenine Repair
The failure to properly repair 7,8-dihydro-8-oxoadenine (8-oxoA) can lead to severe cellular consequences, primarily due to its mutagenic nature and its ability to interfere with essential cellular processes.
A major outcome of impaired 8-oxoA repair is an increased mutation rate . During DNA replication, polymerases can misread 8-oxoA and preferentially incorporate guanine opposite it, leading to A to C transversions. oup.com This mutagenic potential is a significant threat to genomic stability and is implicated in carcinogenesis. oup.comnih.gov
The accumulation of unrepaired 8-oxoA lesions can also cause genome instability . These lesions can act as obstacles to the DNA replication machinery, potentially leading to replication fork stalling and the formation of DNA double-strand breaks (DSBs). mdpi.com DSBs are highly toxic lesions that, if not repaired correctly, can result in chromosomal aberrations and cell death. nih.govmdpi.com The presence of 8-oxoA within clusters of DNA damage, which can be induced by ionizing radiation, further exacerbates this threat by creating complex lesions that are challenging for repair enzymes to process. nih.govmdpi.com
Furthermore, the presence of 8-oxoA in coding sequences can interfere with transcription . The lesion can hinder the progression of RNA polymerase, potentially leading to truncated transcripts and altered gene expression. researchgate.net
The accumulation of oxidative DNA damage, including 8-oxoA, is also linked to aging and neurodegenerative diseases . nih.govscientificarchives.com In non-dividing cells like neurons, the persistent accumulation of such lesions can impair cellular function and contribute to the pathology of diseases such as Alzheimer's. scientificarchives.com Deficiencies in BER enzymes have been shown to increase the likelihood of tumorigenesis. mdpi.com
| Cellular Consequence | Description | Associated Processes |
| Increased Mutagenesis | Misincorporation of dGTP opposite 8-oxoA during replication leads to A to C transversions. oup.com | DNA Replication |
| Genome Instability | Accumulation of lesions can lead to replication fork collapse and double-strand breaks. nih.govmdpi.com | DNA Replication, DNA Repair |
| Transcriptional Interference | 8-oxoA can block the passage of RNA polymerase, affecting gene expression. researchgate.net | Transcription |
| Contribution to Disease and Aging | Accumulation of 8-oxoA is associated with cancer, neurodegeneration, and aging. nih.govscientificarchives.commdpi.com | Cellular Homeostasis, Aging |
Interactions of 7,8 Dihydro 8 Oxoadenine with Nucleic Acid Associated Proteins and Enzymes
Influence on DNA Polymerase Activity and Processivity Beyond Mutagenesis
The presence of 7,8-dihydro-8-oxoadenine (8-oxoA) in a DNA template can significantly impact the activity and processivity of DNA polymerases, extending beyond its well-documented role in mutagenesis. While some polymerases can bypass the lesion with varying degrees of accuracy, the modification often acts as a kinetic impediment.
The influence of 8-oxoA on polymerase activity is not uniform across all polymerases. Human PrimPol, a DNA polymerase involved in translesion synthesis (TLS), shows only slight inhibition by 8-oxoA in the template strand. preprints.org Interestingly, the processivity of some Y-family DNA polymerases can be enhanced by fusing them with a non-specific double-stranded DNA binding protein, which can improve their ability to bypass lesions like 8-oxoG, a related oxidative lesion. mit.edu This suggests that strategies to increase the general DNA binding affinity of polymerases could potentially mitigate the inhibitory effects of lesions like 8-oxoA on processivity. mit.edu
Furthermore, the protein PolDIP2 has been identified as a processivity factor for DNA polymerase λ (Pol λ) during the bypass of the related oxidative lesion, 8-oxo-7,8-dihydroguanine (8-oxoG). nih.gov This interaction enhances both the processivity and catalytic efficiency of the error-free bypass of 8-oxoG by Pol λ and Pol η, but not by Pol β or Pol ι. nih.gov While this has been demonstrated for 8-oxoG, it highlights a potential mechanism where auxiliary proteins could modulate polymerase activity in the presence of 8-oxoA as well.
Recognition and Binding by DNA Repair Enzymes: Kinetic and Thermodynamic Characterization
The primary cellular defense against the deleterious effects of 8-oxoA is the base excision repair (BER) pathway, initiated by DNA glycosylases that recognize and excise the damaged base. Several DNA glycosylases have been shown to process 8-oxoA, with varying efficiencies and specificities.
Human thymine-DNA glycosylase (hTDG) and its E. coli homolog, mismatch-specific uracil-DNA glycosylase (MUG), are capable of removing 8-oxoA from various base pairings, including 8-oxoA•T, 8-oxoA•G, and 8-oxoA•C. nih.govnih.gov Kinetic studies have revealed that the rate of 8-oxoA excision by hTDG is comparable to its activity on other substrates like εC and thymine (B56734), although it is significantly slower than its excision of uracil. nih.gov
Thermodynamic analyses of the interaction between DNA repair enzymes and damaged DNA, primarily studied with the related lesion 8-oxoG and human 8-oxoguanine-DNA glycosylase (OGG1), provide insights into the recognition process. The initial binding of the enzyme to the DNA is largely driven by non-specific interactions with the DNA backbone, characterized by a favorable enthalpy change and an increase in entropy due to desolvation. plos.org The specific recognition of the damaged base occurs in subsequent steps, which are often associated with conformational changes in both the enzyme and the DNA. plos.orgnih.govoup.com While the specific thermodynamic parameters for 8-oxoA binding by its cognate glycosylases are not as extensively characterized as those for OGG1, the general principles of a multi-step recognition process involving both non-specific and specific interactions are likely to apply.
The affinity of OGG1 for its cognate DNA containing 8-oxoG is significantly contributed by the 8-oxoG nucleotide itself (ΔG° ≈ -3.3 kcal/mol), along with other specific interactions. nih.govnih.gov However, the majority of the enzyme's specificity is derived from the catalytic step (kcat), which is orders of magnitude faster for the correct substrate compared to non-cognate DNA. nih.govnih.gov
Effects on Restriction Endonuclease Cleavage and Other DNA-Modifying Enzymes
The presence of an 8-oxo modification within the recognition sequence of a restriction endonuclease can significantly inhibit its cleavage activity. While most studies have focused on 8-oxoG, the principles are applicable to 8-oxoA. The introduction of 8-oxoG into the recognition site of EcoRI, for example, has been shown to inhibit cleavage. oup.com This inhibition is likely due to the structural perturbations induced by the lesion, which interfere with the precise recognition and binding required for catalytic activity.
Similarly, studies involving oligonucleotides containing 8-oxoA have shown that its presence can affect the action of other DNA-modifying enzymes. For example, the ligation of DNA fragments containing 8-oxoA by T4 DNA ligase has been investigated in the context of constructing plasmids with site-specific lesions. nih.gov While successful ligation is possible, the efficiency may be altered compared to unmodified DNA.
Impact on RNA Processing Enzymes (e.g., Exoribonucleases like PNPase)
The oxidized ribonucleoside 7,8-dihydro-8-oxoguanosine (8-oxoG) has been more extensively studied in the context of RNA processing than its adenine (B156593) counterpart. However, the findings for 8-oxoG provide a framework for understanding how 8-oxoA might interact with RNA processing enzymes.
Specific Residue Interactions within Enzyme Active Sites
Structural and mutational analyses have identified key amino acid residues within the active site of PNPase that are crucial for the recognition of 8-oxoG and the subsequent catalytic stalling. nih.govresearchgate.netrcsb.org For E. coli PNPase, Arg399 has been identified as a critical residue in recognizing both single and sequential 8-oxoG nucleotides. nih.govpnas.orgnih.gov Mutations in this residue affect the enzyme's ability to stall at the site of the lesion. nih.govresearchgate.net The interaction between the enzyme and the oxidized base is thought to occur within the catalytic core of PNPase. aiche.orgresearchgate.net These specific interactions highlight the molecular basis for how an enzyme can differentiate between canonical and damaged ribonucleotides, leading to altered processing.
Interactions with Other DNA/RNA Binding Proteins and Cellular Factors
Beyond polymerases and repair enzymes, 8-oxoA can interact with a range of other DNA and RNA binding proteins, potentially influencing various cellular processes.
In the context of RNA, several proteins have been identified that preferentially bind to 8-oxoG-modified RNA, including PNPase, heterogeneous nuclear ribonucleoprotein D (HNRPD/Auf1), poly(C)-binding protein 1 (PCBP1), and Y-box binding protein 1 (YB-1). researchgate.netnih.gov These proteins are implicated in the cellular response to oxidative stress. nih.gov The preferential binding suggests a role in sequestering and potentially targeting oxidized RNA for degradation or other processing pathways. Given the structural similarities, it is plausible that some of these proteins may also recognize and bind to 8-oxoA-containing RNA.
The presence of 8-oxoA in DNA can also influence the binding of other proteins. For example, the transcription factor IIS complex, which is involved in transcriptional elongation, is inhibited when it encounters 8-oxoA in the DNA template. nih.gov This indicates that oxidative damage to the template strand can directly impede the process of transcription.
Furthermore, the cellular response to DNA damage often involves a coordinated effort of multiple proteins. For instance, the repair of 8-oxoA by hTDG can be reconstituted in vitro with a set of proteins including APE1, FEN1, DNA polymerase-β, and T4 DNA Ligase, highlighting the interplay of various factors in the complete repair process. nih.gov
Theoretical and Computational Investigations of 7,8 Dihydro 8 Oxoadenine
Quantum Chemical Studies on Electronic Properties and Reactivity Descriptors
Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 8-oxoA. acs.orgresearchgate.netsioc-journal.cn These studies provide a foundational understanding of how the addition of an oxygen atom at the C8 position alters the characteristics of the adenine (B156593) base.
The oxidation of adenine to 8-oxoA significantly modifies its electronic landscape. One of the key features of 8-oxoA is its lower oxidation potential compared to the canonical DNA bases, including guanine (B1146940), which is typically the most easily oxidized. acs.org This suggests that 8-oxoA itself can be a "hot spot" for further oxidative damage within the DNA strand. mdpi.com
Upon one-electron oxidation, 8-oxoA forms a radical cation (8-oxoA•+). acs.org Theoretical studies have investigated the spin density distribution in this radical species. The spin density, which represents the localization of the unpaired electron, is found to be distributed across the purine (B94841) ring system. researchgate.net
Furthermore, the charge distribution within the 8-oxoA molecule is altered compared to adenine. The presence of the electronegative oxygen atom at the C8 position leads to a redistribution of partial charges across the molecule. sioc-journal.cn For instance, theoretical calculations have shown that in the 8-oxoA radical cation, the charge at the N7 site is approximately -0.646 |e| in the free form and -0.645 |e| when constrained within a base pair. acs.org This detailed charge distribution information is crucial for understanding the molecule's reactivity and interaction with its environment.
Table 1: Calculated Properties of 8-oxoA Radical Cation
| Property | Value | Context |
| Charge at N7 | -0.646 | e |
| Charge at N7 | -0.645 | e |
| Energy barrier for N7-H deprotonation | 1.5 kcal/mol | Free 8-oxoA•+ |
| Energy barrier for N7-H deprotonation | 1.3 kcal/mol | Constrained 8-oxoA•+ |
Data sourced from theoretical calculations. acs.org
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate a molecule's ability to lose or gain an electron, respectively. The oxidation potential of 8-oxoA is notably lower than that of adenine (A) and guanine (G), indicating it is more susceptible to oxidation. acs.org Specifically, the oxidation potential of 8-oxoA is 0.89 V versus the normal hydrogen electrode (NHE), compared to 1.42 V for A and 1.29 V for G. acs.org This lower oxidation potential is a key factor in its role as a potential sink for oxidative damage in DNA.
Theoretical studies have also explored the deprotonation of the 8-oxoA radical cation (8-oxoA•+). The calculated pKa values for the active protons in the free 8-oxoA•+ follow the order: N7–H < N9–H < N6–H1 < N6–H2. acs.orgresearchgate.net This suggests that in an isolated state, the proton at the N7 position is the most acidic. However, within the context of a DNA duplex where the N9 position is connected to the sugar-phosphate backbone, deprotonation is predicted to occur at the N7 position. acs.org The energy barriers for this deprotonation are calculated to be very low, at 1.5 kcal/mol for the free radical cation and 1.3 kcal/mol when it is part of a base pair, indicating a rapid reaction. acs.orgresearchgate.net
Molecular Dynamics Simulations of 7,8-Dihydro-8-oxoadenine within Nucleic Acid Duplexes
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of 8-oxoA when it is incorporated into a DNA double helix. These simulations provide insights into how this lesion affects the structure, stability, and interactions of the DNA.
One of the critical aspects of 8-oxoA's mutagenic potential is its ability to adopt different conformations, particularly the syn and anti orientations of the base relative to the sugar. nih.govoup.com MD simulations allow for the sampling of these conformations and the analysis of the trajectories to understand their relative stabilities and the transitions between them. The conformation of 8-oxoA can influence its base-pairing properties and how it is recognized by DNA polymerases and repair enzymes. nih.gov
The presence of 8-oxoA in a DNA duplex can lead to mispairing with other bases, which is the molecular basis of its mutagenicity. acs.orgnih.gov It has been shown that 8-oxoA can form stable base pairs with both thymine (B56734) (T) and guanine (G). mdpi.com X-ray and NMR studies have shown that 8-oxoA predominantly exists in the keto tautomeric form when paired with G and T in a DNA duplex. nih.gov
When paired with thymine, 8-oxoA in the anti conformation can form a Watson-Crick-like base pair. nih.gov However, the mutagenic A to C transversion mutations are often attributed to the formation of a stable Hoogsteen base pair between syn-8-oxoA and anti-guanine. nih.govoup.com This mispair adopts a wobble geometry in duplex DNA. nih.gov The stability of these various base pairs is influenced by the surrounding microenvironment, including pH and the presence of metal ions. nih.gov
Table 2: Melting Temperatures (Tm) of DNA Duplexes Containing 8-oxoA
| Base Pair | Tm (°C) |
| 8-oxoA:T | 54.7 |
| 8-oxoA:G | 51.2 |
Data from a 13-bp DNA duplex. mdpi.comnih.gov
Understanding how DNA polymerases and repair enzymes interact with 8-oxoA is crucial for comprehending its biological consequences. MD simulations and structural studies have provided valuable insights into these interactions.
For instance, studies with human DNA polymerase β (pol β) have shown that when an incoming dTTP is paired with a templating 8-oxoA, the lesion adopts an anti conformation, forming a standard Watson-Crick base pair. nih.gov In contrast, when dGTP is incorporated opposite 8-oxoA, the lesion switches to the syn conformation to form a Hoogsteen base pair. oup.com This ability to form a stable, albeit incorrect, base pair with guanine is a key factor in the mutagenic potential of 8-oxoA.
The interaction of 8-oxoA with repair enzymes has also been investigated. For example, molecular dynamics modeling suggests that 8-oxoA forms fewer bonds with the repair enzyme Fpg compared to 8-oxoguanine. nih.gov Furthermore, while the bacterial repair enzyme MutY can bind to DNA containing an 8-oxoA:G mispair, it does not excise the 8-oxoA. nih.gov In mammalian cells, the DNA glycosylase OGG1 is involved in the removal of 8-oxoA, particularly when it is paired with cytosine. ebi.ac.uk
Density Functional Theory (DFT) Applications for Structural and Energetic Characterization
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the structural and energetic properties of modified nucleobases like 7,8-dihydro-8-oxoadenine (also known as 8-oxoadenine or 8-oxoA). These theoretical calculations provide critical insights into the molecule's behavior, complementing experimental findings.
DFT studies have been instrumental in understanding the tautomeric equilibrium of 8-oxoA. mdpi.com Like the more extensively studied 7,8-dihydro-8-oxoguanine (8-oxoG), 8-oxoA exists in an equilibrium between its keto and enol forms. mdpi.com Theoretical calculations, alongside experimental data from X-ray crystallography and NMR spectroscopy, have shown that the 8-oxo (keto) form is predominant in aqueous solutions and within DNA duplexes. mdpi.com DFT has also been used to investigate intramolecular proton transfer within the tautomers of C8-oxidized adenine. cmst.eu
The energetics of reactions involving 8-oxoA have been a key focus of DFT applications. For instance, calculations have been performed to understand the addition of water to the adenine radical cation (Ade˙⁺), a precursor to 8-oxoA formation. rsc.org These studies revealed that the addition of a water molecule (modeled by OH⁻) to the C8 position of Ade˙⁺ is a highly exothermic reaction. rsc.org Such calculations help explain the mechanisms of oxidative damage to DNA. rsc.org
Furthermore, DFT has been employed to study the deprotonation of the 8-oxoA radical cation (8-oxoA˙⁺), which is formed upon one-electron oxidation. nih.govacs.orgresearchgate.net These studies calculate the energy barriers for the loss of a proton from different nitrogen atoms in the purine ring. nih.govacs.orgresearchgate.net The results indicate that in a free state, the proton is most likely lost from the N9 position, but within the constraints of a DNA helix (where N9 is linked to the sugar-phosphate backbone), deprotonation occurs at the N7–H position. nih.govacs.orgresearchgate.net The calculated energy barriers for this deprotonation are low, suggesting it is a rapid reaction. nih.govacs.orgresearchgate.net
DFT calculations have also shed light on the base-pairing properties of 8-oxoA. nih.govresearchgate.net By modeling the hydrogen bonding patterns and energies between 8-oxoA and canonical DNA bases, researchers can rationalize its observed promiscuous base-pairing behavior. nih.gov For example, DFT was used to analyze the stability of an 8-oxoA:G base pair, which involves Hoogsteen hydrogen bonds. researchgate.netoup.com These computational models are crucial for understanding the mutagenic potential of 8-oxoA, as its ability to mispair with guanine is a key aspect of its genotoxicity. oup.com
Table 1: DFT Calculated Energetic Properties of 8-Oxoadenine and Related Species
| Reaction/Property | Computational Model/Method | Calculated Value (kcal/mol) | Significance |
|---|---|---|---|
| H₂O (OH⁻) addition to Adenine radical cation (Ade˙⁺) at C8 | Density Functional Theory | -77.7 (exothermic) | Explains the favorability of the initial step in 8-oxoA formation. rsc.org |
| H₂O addition to neutral Adenine radical (Ade(–H)˙) | Density Functional Theory | +43.7 (endothermic) | Highlights the role of the protonation state in reactivity. rsc.org |
| Energy barrier for N7-H deprotonation from 8-oxoA˙⁺ (in DNA context) | Density Functional Theory | 1.3 | Indicates a fast deprotonation reaction following oxidation. nih.govacs.org |
Bioinformatics Approaches for Predicting 7,8-Dihydro-8-oxoadenine Effects and Distribution
While extensive bioinformatics tools exist for studying DNA damage and repair in general, the specific application of these methods to 7,8-dihydro-8-oxoadenine (8-oxoA) is less developed compared to its more famous counterpart, 8-oxoG. mdpi.comnih.govresearchgate.net Very little biochemical and bioinformatics data are available concerning the mechanisms of 8-oxoA-induced mutagenesis. mdpi.comnih.gov However, existing bioinformatics approaches offer a framework for predicting the potential effects and genomic distribution of this lesion.
Predicting Functional Effects:
Bioinformatics tools designed to predict the phenotypic consequences of DNA variations can be adapted to study the impact of 8-oxoA. For instance, tools that analyze the effects of single nucleotide polymorphisms (SNPs) or other mutations on protein function could potentially model the consequences of 8-oxoA-induced transversions (e.g., A→C or A→G). nih.govresearchgate.net Databases and predictive tools for DNA repair proteins and pathways, such as REPAIRtoire, KEGG, and Reactome, are essential resources. nih.govresearchgate.net They can be used to analyze how the presence of 8-oxoA might perturb cellular repair systems or to identify which pathways are involved in its removal. nih.govresearchgate.netnih.gov For example, studies have identified that the human thymine-DNA glycosylase (TDG) and its E. coli homolog MUG are responsible for excising 8-oxoA, a finding that can be integrated into DNA repair pathway maps within these databases. nih.gov
Predicting Genomic Distribution:
Predicting where 8-oxoA lesions are most likely to form and accumulate in the genome is another key area for bioinformatics. While genome-wide mapping of 8-oxoA is not as established as for 8-oxoG, methodologies developed for the latter provide a clear blueprint. Techniques like OxiDIP-Seq, which uses immunoprecipitation of damaged DNA followed by high-throughput sequencing, have been successfully used to map 8-oxodG distribution across the genomes of human and mouse cells. nih.govresearchgate.netnih.gov These studies have revealed that oxidative damage does not occur randomly but accumulates at specific genomic features, such as transcribed long genes and DNA replication origins. nih.govresearchgate.net
It is plausible that similar non-random distribution patterns exist for 8-oxoA. Adenine, like guanine, has a relatively low redox potential, making it susceptible to oxidation. mdpi.comnih.gov Bioinformatics analyses can correlate the known sequence preferences of oxidative damage with genomic features like chromatin accessibility, transcriptional activity, and replication timing. By analyzing these correlations for 8-oxoG, hypotheses can be generated and tested for 8-oxoA distribution once high-resolution, genome-wide maps become available.
Table 2: Bioinformatics Resources and Their Potential Application to 8-Oxoadenine Research
| Bioinformatics Resource/Tool | Primary Function | Potential Application for 8-oxoA |
|---|---|---|
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Database of biological pathways, including DNA repair. nih.govresearchgate.net | Mapping the proteins and steps involved in the recognition and repair of 8-oxoA. nih.govresearchgate.net |
| Reactome | Curated database of human pathways and reactions. nih.govresearchgate.net | Visualizing the specific subpathways involved in 8-oxoA repair, such as Base Excision Repair (BER). nih.govresearchgate.net |
| OxiDIP-Seq / CLAPS-seq | Genome-wide mapping of oxidative DNA damage (e.g., 8-oxoG). nih.govresearchgate.netoup.com | Could be adapted to map the genomic distribution of 8-oxoA, identifying potential hotspots for damage. nih.govresearchgate.netoup.com |
| SNP Effect Predictors (e.g., SNPs3D, PolyPhen) | Predict the functional impact of amino acid substitutions resulting from SNPs. nih.govresearchgate.net | Predicting the functional consequences of proteins translated from genes containing 8-oxoA-induced mutations. nih.govresearchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 7,8-Dihydro-8-oxoadenosine |
| 7,8-Dihydro-8-oxoadenine |
| 8-Oxoadenine |
| 8-oxoA |
| Adenine |
| 7,8-dihydro-8-oxoguanine |
| 8-oxoG |
| Guanine |
| Thymine |
| Cytosine |
| 8-hydroxyadenosine |
| 2'-Deoxy-7,8-dihydro adenosin-8-one |
| 7,8-dihydro-8-oxo-1,N6-ethenoadenine |
Advanced Analytical Methodologies for Research on 7,8 Dihydro 8 Oxoadenine
High-Performance Liquid Chromatography (HPLC) Coupled Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 8-oxoA, providing the necessary separation of this modified nucleoside from the canonical nucleosides and other oxidative damage products. The coupling of HPLC with highly sensitive detectors allows for precise quantification in various biological matrices.
HPLC coupled with electrochemical detection (HPLC-EC) is a highly sensitive and selective method for the quantification of electrochemically active compounds like 8-oxoA. The principle of HPLC-EC lies in the oxidation of the analyte at a specific potential, generating an electrical current that is proportional to its concentration. This technique offers femtomole-level detection limits, making it suitable for analyzing the low levels of 8-oxoA typically found in biological samples. researchgate.net
In a study investigating the enzymatic repair of 8-oxoA, HPLC-EC was used to measure the excision of the free base, 7,8-dihydro-8-oxoadenine, from DNA duplexes by the Ogg1 protein from Saccharomyces cerevisiae. oup.com The reaction products were separated, and the amount of liberated 8-oxoA was quantified, demonstrating the utility of HPLC-EC in enzymatic activity assays. oup.com The detection limit of HPLC-EC for similar oxidized nucleosides has been reported to be in the low nanomolar range, for instance, around 0.2 nM. enghusen.dk
Table 1: Application of HPLC-EC in 8-oxoA Research
| Application | Sample Type | Key Finding | Reference |
|---|
Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS/MS or GC-MS/MS), is the gold standard for the structural confirmation and quantification of 8-oxoA. nih.gov Tandem mass spectrometry (MS/MS) provides high specificity through the selection of a specific precursor ion and its characteristic product ions, minimizing interferences from the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful tool for the analysis of 8-oxoA in both DNA and RNA. nih.gov It offers high sensitivity and specificity, allowing for the simultaneous detection of multiple DNA and RNA oxidation products. nih.gov For instance, a robust LC-MS/MS method was developed for the simultaneous quantification of 8-oxo-2'-deoxyguanosine (8-oxodG) and 8-oxo-2'-deoxyadenosine (B120488) (8-oxodA) in human retinal DNA. researchgate.net This method demonstrated high sensitivity, which is crucial when dealing with limited sample amounts. researchgate.net In another study, LC-MS/MS was used to analyze urinary levels of 8-oxodG and 8-oxodA, highlighting its application in non-invasive biomonitoring of oxidative stress. nih.gov The detection limits for LC-MS/MS can be very low, with some methods achieving quantification in the picogram per milliliter range. mdpi.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
GC-MS/MS is another highly sensitive technique for the analysis of 8-oxoA, typically after derivatization to increase volatility. This method has been employed for the simultaneous measurement of several oxidative DNA lesions in human urine, including 8-oxoA. nih.gov An HPLC prepurification step is often used to remove interfering substances before GC/MS analysis. nih.gov Isotope dilution mass spectrometry, using isotopically labeled internal standards, is a common practice in GC-MS/MS to ensure accurate quantification. nih.gov
Table 2: Mass Spectrometry-Based Quantification of 8-oxoA in Human Urine
| Analyte | Concentration (pmol/mL) | Analytical Method | Reference |
|---|---|---|---|
| 8-oxo-7,8-dihydroadenine | 7 ± 4 | HPLC-GC/MS | nih.gov |
| 8-oxo-7,8-dihydroguanine | 583 ± 376 | HPLC-GC/MS | nih.gov |
| 5-(hydroxymethyl)uracil | 121 ± 56 | HPLC-GC/MS | nih.gov |
| 5-hydroxyuracil | 58 ± 23 | HPLC-GC/MS | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Modified Oligonucleotides
Studies using ¹H and ¹³C NMR have shown that 8-oxoA preferentially adopts a syn conformation around the glycosidic bond. oup.com This conformational preference has significant implications for its base-pairing potential and mutagenicity. oup.com The structure of a DNA duplex containing an 8-oxoA:A base pair was determined using 2D NMR, revealing that the modified base in the syn conformation does not cause major distortions to the local duplex structure. nih.gov
Spectroscopic Methods (UV-Vis, Circular Dichroism) for Characterizing Nucleic Acid Interactions
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) are widely used to characterize the stability and structural changes in nucleic acids upon the incorporation of 8-oxoA. nih.govnih.govoup.com
UV-Vis Spectroscopy:
UV-Vis spectroscopy is employed to monitor the thermal denaturation of DNA and RNA duplexes, providing information on their thermodynamic stability (melting temperature, Tm). The change in absorbance at a specific wavelength (typically 260 nm) is recorded as a function of temperature. The incorporation of 8-oxoA has been shown to destabilize both RNA:RNA and RNA:DNA duplexes, with the extent of destabilization being dependent on the position of the lesion. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful technique for probing the secondary structure of nucleic acids. The CD spectrum of a nucleic acid is sensitive to its conformation, with A-form, B-form, and Z-form DNA, as well as single-stranded structures, all exhibiting characteristic spectra. CD has been used to confirm the formation of the intended secondary structures in studies of oligonucleotides containing 8-oxoA and to assess the structural changes induced by the lesion. nih.govnih.govoup.com For example, CD studies revealed that the incorporation of 8-oxoA into the stem of a hairpin RNA structure can lead to significant destabilization. nih.govnih.gov
Table 3: Effect of 8-oxoA on the Thermal Stability (Tm) of RNA Duplexes
| Duplex Type | Tm Depression per Lesion (°C) | Analytical Method | Reference |
|---|---|---|---|
| RNA:RNA homoduplex | 12.7 - 15.1 | Circular Dichroism | nih.govnih.gov |
| RNA:DNA heteroduplex | Similar to RNA:RNA | Circular Dichroism | nih.govnih.gov |
Radiolabeling and Gel-Based Assays for Enzymatic Activity and Binding Studies
Radiolabeling and gel-based assays are fundamental techniques for studying the enzymatic repair of 8-oxoA and the binding of proteins to DNA containing this lesion. nih.gov These methods provide a direct means to visualize and quantify the products of enzymatic reactions and protein-DNA interactions.
In these assays, an oligonucleotide containing a radiolabeled 8-oxoA is synthesized. This labeled substrate is then incubated with a cell extract or a purified enzyme. The reaction products are separated by polyacrylamide gel electrophoresis (PAGE), and the radiolabeled species are visualized by autoradiography or phosphorimaging. This approach has been used to study the activity of DNA glycosylases that recognize and excise 8-oxoA. oup.com
Accelerator Mass Spectrometry (AMS) for Tracing 7,8-Dihydro-8-oxoadenine Metabolism at Low Concentrations
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique capable of detecting isotopes at extremely low concentrations (attomolar to zeptomolar range). While specific studies detailing the use of AMS for tracing the metabolism of 7,8-dihydro-8-oxoadenine at low concentrations are not widely documented, the principles of AMS make it an ideal candidate for such research.
The methodology would involve the administration of a precursor labeled with a rare, long-lived radioisotope (e.g., ¹⁴C or ³H) that gets incorporated into the adenine (B156593) base. Following exposure to oxidative stress, the formation and repair of ¹⁴C- or ³H-labeled 8-oxoA could be traced in various tissues and biological fluids. The exceptional sensitivity of AMS would allow for the detection of minute quantities of the labeled adduct, providing invaluable insights into its metabolic fate at physiologically relevant concentrations. This approach would be particularly useful for studying the low-level, chronic oxidative damage that is implicated in aging and various diseases.
Exploration of 7,8 Dihydro 8 Oxoadenosine Derivatives and Analogs in Biochemical Research
Design and Synthesis of Conformationally Locked or Modifiable 7,8-Dihydro-8-oxoadenine Analogs (e.g., oxo-εA)
The design of specialized nucleoside analogs often focuses on controlling their conformational properties to dictate their base-pairing behavior and biological activity. A prime example is the synthetic base 7,8-dihydro-8-oxo-1,N6-ethenoadenine (oxo-εA), which was engineered to explore the structural and biological outcomes of fixing the base in a specific orientation. oup.comnih.gov
Design Rationale: The design of oxo-εA combines the structural features of two naturally occurring DNA lesions: 7,8-dihydro-8-oxoadenine (oxoA) and 1,N6-ethenoadenine (εA). oup.comnih.gov The 8-oxo group is known to increase the population of the syn conformer compared to native adenine (B156593). oup.com The addition of the 1,N6-etheno bridge further locks the nucleobase in this syn conformation. nih.govcsic.es This conformational lock effectively blocks the standard Watson-Crick hydrogen bonding face of the molecule. nih.govcsic.es Consequently, oxo-εA is designed to favor Hoogsteen base pairing, where it can form a stable pair with an opposing adenine, remarkably mimicking a natural thymine (B56734) base. oup.comcsic.esnih.gov This design allows for the systematic study of how a predefined base conformation influences DNA replication, repair, and mutagenesis. nih.gov
Synthesis: The synthesis of building blocks for incorporating oxo-εA into oligonucleotides, such as its phosphoramidite (B1245037) derivative, has been established through a multi-step chemical process. nih.govcsic.es The process typically starts with 2'-deoxy-7,8-dihydro-8-oxoadenosine. nih.govcsic.es Similarly, oxo-εA triphosphate (oxo-εATP) has been synthesized from the corresponding oxo-εA ribonucleoside to study its effects on RNA polymerases. researchgate.netresearchgate.net
Table 1: Synthesis of oxo-εA Phosphoramidite This table summarizes the key steps for the chemical synthesis of oxo-εA phosphoramidite for oligonucleotide synthesis, as described in research literature.
| Step | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 2'-deoxy-7,8-dihydro-8-oxoadenosine | Chloroacetaldehyde, aq. sodium acetate (B1210297) buffer, pH 4.6 | 2'-deoxy-7,8-dihydro-8-oxo-1,N6-ethenoadenosine (oxo-εA nucleoside) | csic.es |
| 2 | oxo-εA nucleoside | Dimethoxytrityl chloride (DMTr-Cl), pyridine | 5'-O-DMTr-oxo-εA | csic.es |
Structure-Activity Relationship (SAR) Studies for Enzymatic Recognition and Processing
Structure-activity relationship (SAR) studies are crucial for understanding how DNA repair enzymes recognize and process specific lesions like 7,8-dihydro-8-oxoadenine (oxoA). nih.gov The chemical structure of the damaged base and its pairing partner within the DNA duplex significantly influences the efficiency and specificity of enzymatic repair. nih.govoup.com
Research has shown that oxoA is a substrate for the base excision repair (BER) pathway, but its processing varies depending on the specific enzyme and the base it is paired with. nih.govoup.com For instance, Fpg, the primary bacterial DNA glycosylase for the analogous lesion 8-oxoguanine (8-oxoG), can excise 8-oxoA from an 8-oxoA:T pair, but with a specificity constant approximately 2,300-fold lower than for an 8-oxoG:C pair. nih.gov In mammalian cells, 8-oxoguanine DNA glycosylase 1 (OGG1) is the main enzyme that cleaves 8-oxoA, particularly when it is base-paired with cytosine (C). ebi.ac.uk Other enzymes, such as human thymine-DNA glycosylase (hTDG) and its E. coli homolog MUG, can also remove 8-oxoA when paired with thymine (T), guanine (B1146940) (G), or cytosine (C). oup.com
The synthetic analog oxo-εA, which is locked in the syn conformation, displays a striking resistance to repair. oup.comnih.gov Studies have shown that it is not repaired by the base excision repair enzymes MutM (a Fpg homolog) and MutY in E. coli. oup.comnih.gov This lack of repair is a key SAR finding, indicating that the specific conformation and the blocked Watson-Crick face of oxo-εA prevent its recognition and/or excision by these glycosylases. oup.com In contrast, SAR studies on the related 8-oxoguanine lesion have revealed that while modifications to the 8-position are tolerated by the human repair enzyme MUTYH, the presence of the 2-amino group is essential for initiating repair in a cellular context. nih.govresearchgate.net This highlights that repair enzymes rely on distinct structural cues for lesion recognition and catalysis. acs.org
Table 2: Enzymatic Processing of 8-Oxoadenine and its Analogs This table outlines the activity of various DNA repair glycosylases on 8-oxoadenine (oxoA) and the conformationally locked analog oxo-εA.
| Enzyme | Organism/System | Substrate (Lesion:Pair) | Finding | Reference |
|---|---|---|---|---|
| Fpg | Bacterial | 8-oxoA:T | Excises 8-oxoA, but with ~2300-fold lower specificity than for 8-oxoG:C. | nih.gov |
| Fpg | Bacterial | 8-oxoA:C | Removal is less than 1% of the rate for 8-oxoG:C. | nih.gov |
| OGG1 | Mammalian | 8-oxoA:C | Efficiently incises 8-oxoA. | ebi.ac.uk |
| OGG1 | Mammalian | 8-oxoA:G | A different, unidentified nuclear enzyme is responsible for incision. | ebi.ac.uk |
| hTDG / MUG | Human / E. coli | 8-oxoA:T, 8-oxoA:G, 8-oxoA:C | Both enzymes can efficiently remove 8-oxoA from these pairs. | oup.com |
| MutY | E. coli | 8-oxoA:G | Tightly binds the substrate but does not excise 8-oxoA. | mdpi.comnih.gov |
Investigation of Fluorescent 7,8-Dihydro-8-oxoadenine Probes for Real-Time Biological Studies
Fluorescent nucleoside analogs are powerful tools for studying the structure, dynamics, and function of nucleic acids in real-time. escholarship.orgpreprints.org An ideal fluorescent probe should have favorable photophysical properties and accurately report on its local environment without significantly perturbing the biological system. preprints.org
The synthetic 7,8-dihydro-8-oxoadenine analog, oxo-εA, has emerged as a promising candidate for such a probe. oup.comnih.gov A key feature of oxo-εA is its strong fluorescence, a property sought after for developing novel DNA-based probes. oup.comnih.gov This intrinsic fluorescence, combined with its unique biological characteristics, makes it particularly valuable.
Crucially, oxo-εA is "invisible" to cellular repair systems, meaning it is not excised by enzymes like MutM and MutY. oup.comnih.gov This resistance to repair ensures that the probe remains intact within the DNA for the duration of an experiment, allowing for stable and long-term monitoring. Its locked syn conformation forces a specific Hoogsteen pairing with adenine, which can be used to probe specific DNA structures and interactions. nih.govcsic.es The combination of strong fluorescence, resistance to enzymatic degradation, and defined base-pairing properties makes oxo-εA a valuable tool for investigating DNA replication, protein-DNA interactions, and other fundamental biological processes. oup.comnih.gov
Table 3: Properties of oxo-εA as a Potential Fluorescent Probe This table summarizes the key characteristics of 7,8-dihydro-8-oxo-1,N6-ethenoadenine (oxo-εA) that make it suitable for use as a fluorescent probe in biochemical studies.
| Property | Description | Significance for Probe Development | Reference |
|---|---|---|---|
| Fluorescence | Exhibits strong, intrinsic fluorescence. | Enables detection and real-time monitoring of biological processes without the need for external fluorophores. | oup.comnih.gov |
| Conformation | Conformationally locked in the syn orientation due to the 1,N6-etheno bridge. | Provides a structurally defined probe that can be used to study specific DNA conformations and interactions. | oup.comcsic.esnih.gov |
| Base Pairing | Blocks Watson-Crick pairing; preferentially forms a Hoogsteen pair with adenine, mimicking thymine. | Allows for site-specific incorporation into DNA to study lesion bypass, replication fidelity, and DNA-protein recognition. | oup.comnih.govcsic.es |
| Repair Resistance | Not recognized or excised by key base excision repair enzymes (e.g., MutM, MutY). | Ensures the probe's stability and integrity within a cellular environment, enabling long-term studies. | oup.comnih.gov |
Future Research Directions and Emerging Methodologies
Elucidation of Novel Enzymatic Pathways for 7,8-Dihydro-8-oxoadenine Metabolism and Repair
While the base excision repair (BER) pathway is recognized as the primary route for the removal of oxidized bases, the specific enzymatic players and the existence of novel pathways for 8-oxoA are still under active investigation. mdpi.com It is generally accepted that 8-oxoA, as a chemical analog of 8-oxoG, is likely repaired through the BER pathway. mdpi.comnih.gov However, a dedicated DNA glycosylase with 8-oxoA as its principal substrate has yet to be definitively identified. mdpi.com
Current research has identified several DNA glycosylases with the ability to recognize and excise 8-oxoA. Human thymine-DNA glycosylase (hTDG) and its Escherichia coli homolog, mismatch-specific uracil-DNA glycosylase (MUG), have been shown to remove 8-oxoA from various base pair contexts, including 8-oxoA•T, 8-oxoA•G, and 8-oxoA•C. nih.govnih.gov Kinetic analyses have revealed that full-length hTDG excises 8-oxoA with an efficiency comparable to its other known substrates. nih.govoup.com Other glycosylases, such as OGG1 and NEIL1, have demonstrated modest activity in removing 8-oxoA, primarily from C•8-oxoA pairs. nih.gov
Future investigations will likely focus on:
Identifying and characterizing novel DNA glycosylases with a higher specificity for 8-oxoA. This could involve screening uncharacterized glycosylases or re-evaluating known ones under a broader range of conditions.
Investigating the role of other DNA repair pathways , such as nucleotide excision repair (NER) or mismatch repair (MMR), in the processing of 8-oxoA lesions, particularly in contexts where BER may be compromised.
Exploring the interplay between different repair pathways in the recognition and removal of 8-oxoA to understand how the cell prioritizes and coordinates its repair efforts.
Development of Advanced In Vitro and Cell-Free Systems for Mechanistic Investigations
Advanced in vitro and cell-free systems are indispensable for dissecting the molecular mechanisms of 8-oxoA metabolism and repair without the complexities of a live-cell environment. These systems allow for precise control over experimental conditions and the reconstitution of specific repair pathways.
Whole cell-free extracts from DNA glycosylase-deficient murine embryonic fibroblasts and E. coli have been instrumental in demonstrating the absolute requirement of TDG and MUG, respectively, for the excision of 8-oxoA. nih.govnih.govresearchgate.net Such systems will continue to be valuable for:
Biochemical characterization of known and novel repair enzymes , allowing for detailed kinetic studies and substrate specificity analysis. nih.gov
Reconstitution of entire repair pathways to study the coordinated action of multiple enzymes in 8-oxoA processing.
Investigating the influence of chromatin structure on 8-oxoA repair by incorporating nucleosome-associated DNA substrates.
Emerging technologies are paving the way for more sophisticated in vitro models:
3D cell culture and organoid models can provide a more physiologically relevant context for studying 8-oxoA metabolism and repair in different tissue types. mdpi.commdpi.com
Organ-on-a-chip platforms offer the potential to mimic the complex interactions between different cell types and tissues, providing a more holistic view of the cellular response to 8-oxoA. mdpi.com
Integration of Multi-Omics Data to Understand Global Cellular Responses to 7,8-Dihydro-8-oxoadenine
The cellular response to DNA damage is a complex process involving alterations in gene expression, protein activity, and metabolic pathways. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for capturing a global view of these responses. frontiersin.org
While specific multi-omics studies focused exclusively on 8-oxoA are still emerging, the framework for such investigations is well-established from studies of other DNA lesions. osti.gov Future research in this area will likely involve:
Transcriptomic analysis (RNA-seq) to identify genes that are up- or down-regulated in response to the presence of 8-oxoA. This can reveal the activation of specific signaling pathways and transcriptional programs.
Proteomic analysis to identify changes in protein expression and post-translational modifications following 8-oxoA-induced damage. This can provide insights into the activation of DNA damage response proteins and repair factors.
Metabolomic analysis to identify alterations in cellular metabolism that occur as a consequence of 8-oxoA accumulation.
Integrated analysis of multi-omics datasets to construct comprehensive network models of the cellular response to 8-oxoA, identifying key nodes and pathways that are critical for cell survival and a return to homeostasis. osti.gov
Advancements in High-Resolution Structural Biology Techniques for 7,8-Dihydro-8-oxoadenine-Protein Complexes
High-resolution structural information is crucial for understanding the molecular basis of 8-oxoA recognition and processing by DNA repair enzymes and other interacting proteins. While structural data for enzymes that recognize the more abundant 8-oxoG lesion are available, there is a need for more high-resolution structures of proteins in complex with 8-oxoA-containing DNA. nih.govnih.gov
Future research will leverage advancements in structural biology techniques to:
Determine the crystal structures of DNA glycosylases , such as TDG and MUG, in complex with 8-oxoA-containing DNA. This will provide detailed insights into the specific molecular interactions that mediate substrate recognition and catalysis.
Utilize cryo-electron microscopy (cryo-EM) to study the structure of larger protein complexes involved in 8-oxoA repair, providing a more complete picture of the repair machinery.
Employ computational modeling and molecular dynamics simulations to complement experimental structural data, allowing for the prediction of protein-DNA interactions and the simulation of dynamic processes such as lesion recognition and excision. mdpi.com
These structural studies will be invaluable for understanding the mechanisms of substrate specificity and for the rational design of inhibitors or modulators of 8-oxoA repair pathways.
Innovative Approaches for Site-Specific Manipulation and Imaging of 7,8-Dihydro-8-oxoadenine in Live Cells (excluding clinical aspects)
The ability to introduce a specific DNA lesion at a defined genomic location and to visualize its fate in real-time within a living cell is a powerful tool for studying DNA repair dynamics. While methods for the site-specific generation of 8-oxoG have been developed, similar approaches for 8-oxoA are an important area for future development. frontiersin.org
Emerging technologies that could be adapted for the study of 8-oxoA include:
Chem-optogenetic tools that allow for the light-inducible generation of reactive oxygen species at specific genomic loci, leading to the formation of oxidative lesions including 8-oxoA. researchgate.net
CRISPR-based technologies that can be engineered to deliver lesion-containing oligonucleotides or enzymes that generate specific DNA modifications to precise genomic locations.
Furthermore, advancements in live-cell imaging are enabling the visualization of DNA repair processes with unprecedented spatial and temporal resolution. nih.gov Future research will focus on developing and applying these techniques to 8-oxoA:
Development of fluorescent probes that specifically recognize and bind to 8-oxoA in live cells, allowing for its direct visualization and tracking.
Super-resolution microscopy techniques , such as FRAP-SR (Fluorescence Recovery After Photobleaching in Super-Resolution), can be employed to study the dynamics of repair proteins at sites of 8-oxoA damage with nanoscale resolution. qmul.ac.uk
Single-molecule tracking to follow the movement and interactions of individual repair proteins as they search for and process 8-oxoA lesions within the nucleus.
These innovative approaches will provide a deeper understanding of the spatiotemporal organization of 8-oxoA repair in the context of the living cell nucleus.
Q & A
Q. How do the mechanistic roles of 7,8-dihydro-8-oxoadenosine derivatives in oxidative stress pathways compare across different biological models?
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